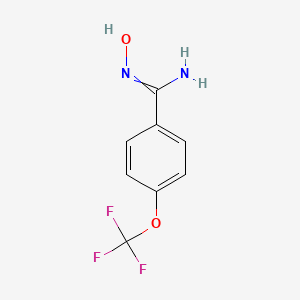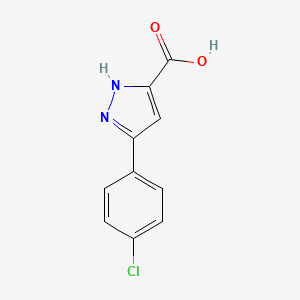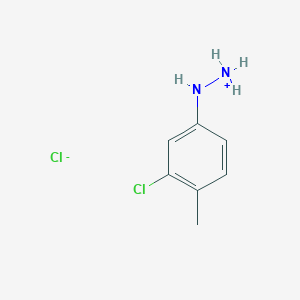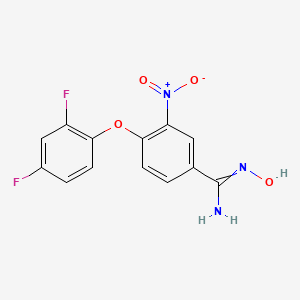
4-(Trifluoromethoxy)benzamidoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethoxy)benzamidoxime is a benzamidoxime derivative containing an amidoxime functional group. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)benzamidoxime typically involves the reaction of 4-(Trifluoromethoxy)benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Trifluoromethoxy)benzamidoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxadiazoles.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the amidoxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxadiazoles: Formed through oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substituted Amidoximes: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethoxy)benzamidoxime has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of oxadiazoles and other heterocyclic compounds.
Biology: Employed in fluorescence deriving reactions to quantify uracil.
Medicine: Potential use in the development of anticancer agents.
Industry: Utilized as a fluorogenic agent in the quantification of orotic acid by spectrofluorometric methods.
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethoxy)benzamidoxime involves its interaction with specific molecular targets and pathways. For instance, in fluorescence deriving reactions, it reacts with uracil to form a fluorescent product, allowing for quantification. In medicinal applications, its mechanism may involve inhibition of specific enzymes or interaction with cellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzamidoxime: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
4-(Trifluoromethoxy)benzonitrile: Precursor in the synthesis of 4-(Trifluoromethoxy)benzamidoxime.
Oxadiazoles: Products formed from the oxidation of this compound.
Uniqueness
This compound is unique due to its trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications requiring these characteristics .
Eigenschaften
CAS-Nummer |
1570043-14-9 |
|---|---|
Molekularformel |
C8H7F3N2O2 |
Molekulargewicht |
220.15 g/mol |
IUPAC-Name |
N'-hydroxy-4-(trifluoromethoxy)benzenecarboximidamide |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-5(2-4-6)7(12)13-14/h1-4,14H,(H2,12,13) |
InChI-Schlüssel |
COHKFOZYLCDVRK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=NO)N)OC(F)(F)F |
Isomerische SMILES |
C1=CC(=CC=C1/C(=N\O)/N)OC(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1C(=NO)N)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(1H-indol-3-yl)-2-phenylethyl]amine acetate](/img/structure/B7723011.png)





![N-[3-(5-sulfanyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7723052.png)


![[1-amino-2-(2,6-dichlorophenyl)ethylidene]azanium;chloride](/img/structure/B7723067.png)


![N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B7723099.png)

